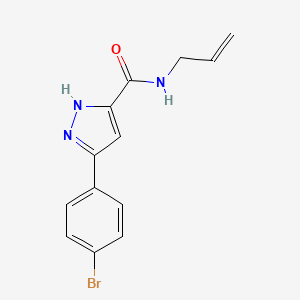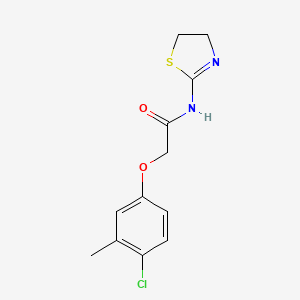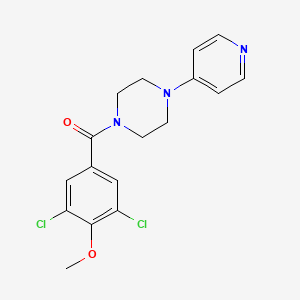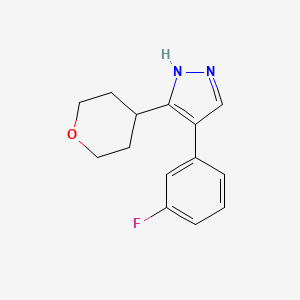
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a pyrazole derivative that exhibits interesting biological activities, making it a promising compound for therapeutic and research purposes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects in preclinical studies. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide is its potential as a fluorescent probe for detecting amyloid-beta aggregation, which may aid in the development of diagnostic tools for Alzheimer's disease. This compound also exhibits promising biological activities, making it a valuable compound for therapeutic and research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide research. One direction is to further investigate its potential as an anti-inflammatory, antitumor, and neuroprotective agent. Another direction is to explore its potential as a fluorescent probe for detecting amyloid-beta aggregation in vivo. Additionally, further research is needed to determine the optimal dose and administration route for this compound, as well as its potential for clinical applications.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo chalcone. This is followed by the reaction of 4-bromo chalcone with hydrazine hydrate to produce 4-bromo-1H-pyrazole. Finally, the reaction of 4-bromo-1H-pyrazole with propargyl bromide and triethylamine yields this compound.
Scientific Research Applications
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide has been extensively studied for its biological activities, including its potential as an anti-inflammatory, antitumor, and neuroprotective agent. It has also been investigated for its use as a fluorescent probe for detecting amyloid-beta aggregation, which is associated with Alzheimer's disease. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical applications.
properties
IUPAC Name |
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-2-7-15-13(18)12-8-11(16-17-12)9-3-5-10(14)6-4-9/h2-6,8H,1,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRBCEZJTZFAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)


![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)

![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)
![N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644656.png)
![N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644665.png)
![2-(4-fluorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644673.png)
![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)
![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)